Cas no 27238-39-7 (1,2,4-Benzotriazin-3-amine,7-methyl-)

1,2,4-Benzotriazin-3-amine,7-methyl- structure
27238-39-7 structure
Product Name:1,2,4-Benzotriazin-3-amine,7-methyl-
CAS No:27238-39-7
MF:C8H8N4
MW:160.17592048645
CID:291212
PubChem ID:318595
Update Time:2025-04-19

1,2,4-Benzotriazin-3-amine,7-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Benzotriazin-3-amine,7-methyl-
    • 7-methyl-1,2,4-benzotriazin-3-amine
    • 3-AMINO-7-METHYL-1,2,4-BENZOTRIAZINE
    • 3-Amino-7-methylbenzo-as-triazine
    • 7-methyl-benzo[1,2,4]triazin-3-ylamine
    • 7-Methyl-benzo[e][1,2,4]triazin-3-ylamin
    • 7-methyl-benzo[e][1,2,4]triazin-3-ylamine
    • AC1L7YGP
    • MB00344
    • NSC255325
    • 7-Methylbenzo[e][1,2,4]triazin-3-amine
    • AKOS006271764
    • TQP0604
    • NSC-255325
    • 27238-39-7
    • SMR001830927
    • MLS003115349
    • DTXSID10312505
    • CHEMBL2130849
    • Inchi: 1S/C8H8N4/c1-5-2-3-6-7(4-5)11-12-8(9)10-6/h2-4H,1H3,(H2,9,10,12)
    • InChI Key: HZTIYQFBWQXWDO-UHFFFAOYSA-N
    • SMILES: N1C(N)=NN=C2C=C(C)C=CC=12

Computed Properties

  • Exact Mass: 160.07504
  • Monoisotopic Mass: 160.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 64.7Ų

Experimental Properties

  • Density: 1.315
  • Boiling Point: 379.7°Cat760mmHg
  • Flash Point: 211.5°C
  • Refractive Index: 1.707
  • PSA: 64.69
  • LogP: 1.49660

1,2,4-Benzotriazin-3-amine,7-methyl- Pricemore >>

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